molecular formula C10H11ClO2 B13949024 (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

Cat. No.: B13949024
M. Wt: 198.64 g/mol
InChI Key: HBUDMONMFFCMQY-YFHOEESVSA-N
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Description

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is an organic compound characterized by the presence of a chlorine atom and an ethoxyphenyl group attached to an ethenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond can be reduced to form the saturated alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products

    Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone

    Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol

    Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol

Scientific Research Applications

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-chloro-2-(4-methoxyphenyl)ethenol
  • (Z)-2-chloro-2-(4-hydroxyphenyl)ethenol
  • (Z)-2-chloro-2-(4-methylphenyl)ethenol

Uniqueness

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research and industrial contexts.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7-

InChI Key

HBUDMONMFFCMQY-YFHOEESVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/O)/Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=CO)Cl

Origin of Product

United States

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